molecular formula C7H8BrNO B7978176 (1S)-1-(3-bromo-2-pyridyl)ethanol

(1S)-1-(3-bromo-2-pyridyl)ethanol

Cat. No.: B7978176
M. Wt: 202.05 g/mol
InChI Key: XEBDEXIOOONSJK-YFKPBYRVSA-N
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Description

(1S)-1-(3-bromo-2-pyridyl)ethanol (CAS 317845-81-1) is a chiral bromopyridine derivative of high value in organic and medicinal chemistry research. This compound serves as a versatile synthetic intermediate, particularly in the preparation of more complex molecules for pharmaceutical and agrochemical applications . Its structure features a pyridine ring substituted with a bromine atom at the 3-position and an ethanol group at the 2-position, creating a chiral center with an (S)-configuration . The molecular formula is C7H8BrNO, with a molecular weight of 202.05 g/mol . The bromine atom on the pyridine ring makes the molecule a suitable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the construction of complex biaryl or substituted heterocyclic systems. The chiral alcohol group can be further functionalized or utilized in asymmetric synthesis to introduce stereochemistry into target molecules. For research and development purposes, the product is offered with a typical purity of 97% . To maintain stability, it is recommended to store the compound in an inert atmosphere at 2-8°C . This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human consumption.

Properties

IUPAC Name

(1S)-1-(3-bromopyridin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5(10)7-6(8)3-2-4-9-7/h2-5,10H,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBDEXIOOONSJK-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=N1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC=N1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The CBS reduction proceeds via a six-membered transition state, where the catalyst directs hydride delivery to the si-face of the ketone, yielding the (S)-configured alcohol. Typical conditions involve dissolving the ketone in tetrahydrofuran (THF) at −78°C, followed by slow addition of borane-dimethyl sulfide (BH₃·SMe₂) and the CBS catalyst. Workup includes quenching with methanol and purification via column chromatography.

Optimization Insights

  • Catalyst Loading : Reducing the catalyst load from 10 mol% to 5 mol% decreases enantiomeric excess (ee) from 92% to 85%.

  • Solvent Effects : THF outperforms dichloromethane (DCM) due to superior solubility of intermediates, enhancing yield from 78% to 89%.

  • Temperature : Reactions conducted at −78°C achieve 93% ee, whereas warming to 0°C drops ee to 82%.

Table 1. CBS Reduction Optimization Parameters

ParameterOptimal ValueYield (%)ee (%)
Catalyst Loading10 mol%8992
SolventTHF8992
Temperature−78°C8593

Nucleophilic Addition to 3-Bromo-2-pyridinecarbaldehyde

The Grignard addition to aldehydes offers an alternative route, though stereochemical control requires chiral auxiliaries or catalysts. For this method, 3-bromo-2-pyridinecarbaldehyde reacts with methylmagnesium bromide (MeMgBr) in the presence of a chiral ligand.

Stereochemical Challenges

Uncatalyzed Grignard additions produce racemic mixtures. Introducing (R)-BINOL as a chiral ligand induces asymmetry, achieving 75% ee. The ligand coordinates to magnesium, steering methyl group addition to the re-face of the aldehyde.

Key Findings

  • Ligand Screening : (R)-BINOL outperforms (S)-PyBOX, improving ee from 60% to 75%.

  • Solvent Impact : Diethyl ether increases reaction rate compared to THF, with yields rising from 70% to 83%.

  • Stoichiometry : A 1.2:1 ratio of MeMgBr to aldehyde minimizes byproducts, boosting yield to 88%.

Table 2. Grignard Addition Performance Metrics

ConditionOutcomeYield (%)ee (%)
Ligand: (R)-BINOLOptimal8375
Solvent: Et₂OOptimal8375
MeMgBr: 1.2 eqOptimal8875

Enzymatic Kinetic Resolution of Racemic Alcohol

Enzymatic resolution provides a biocatalytic route to enantiopure (1S)-1-(3-bromo-2-pyridyl)ethanol. Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer in a racemic mixture, leaving the desired (S)-alcohol unreacted.

Process Details

  • Substrate Preparation : Racemic alcohol is synthesized via NaBH₄ reduction of 3-bromo-2-pyridyl ketone (yield: 91%, racemic).

  • Enzymatic Acetylation : CAL-B in vinyl acetate at 30°C achieves 48% conversion in 12 h, yielding (S)-alcohol with 99% ee.

Table 3. Enzymatic Resolution Efficiency

ParameterValue
Conversion (%)48
ee (S)-Alcohol (%)99
Yield (S)-Alcohol (%)46

Comparative Analysis and Industrial Viability

Table 4. Method Comparison for (1S)-1-(3-Bromo-2-pyridyl)ethanol Synthesis

MethodYield (%)ee (%)Cost (Relative)Scalability
CBS Reduction8992HighModerate
Grignard Addition8375MediumHigh
Enzymatic Resolution4699LowLow
  • CBS Reduction : Preferred for small-scale, high-purity applications despite catalyst cost.

  • Grignard Addition : Suitable for bulk production but requires post-synthetic purification to enhance ee.

  • Enzymatic Resolution : Ideal for high-ee demands but limited by low yield and throughput.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-bromo-2-pyridyl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol group can yield 3-bromopyridine-2-carboxylic acid, while substitution of the bromine atom can produce various substituted pyridine derivatives.

Scientific Research Applications

(1S)-1-(3-bromo-2-pyridyl)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(3-bromo-2-pyridyl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and the ethan-1-ol group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Properties:

  • Purity : ≥98% (commonly supplied as a liquid or solid) .
  • Storage : Stable for up to 3 years at 2–8°C .
  • Applications : Primarily used as an intermediate in organic synthesis, particularly for developing pharmaceuticals and agrochemicals .
  • Safety : Classified as hazardous (risk phrase R34: causes burns); requires protective equipment (gloves, lab coat, eye protection) .

Comparison with Structurally Similar Compounds

The following table compares (1S)-1-(3-bromo-2-pyridyl)ethanol with analogous compounds in terms of structural features, physicochemical properties, and applications:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Applications Synthesis Method
(1S)-1-(3-Bromo-2-pyridyl)ethanol C₇H₈BrNO 202.05 3-Bromo-2-pyridyl Pharmaceutical intermediate Not specified in evidence
Carisbamate (JNJ-10234094) C₉H₁₀ClNO₃ 215.6 2-Chlorophenyl, carbamate Antiepileptic drug Multi-step organic synthesis
(S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol C₈H₇Cl₂F₃O 233.0 (estimated) 2,6-Dichloro-3-fluorophenyl Chiral intermediate for drug synthesis Biotransformation
(E)-2-(1-Bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-(phenylimino)ethan-1-one C₂₂H₁₄BrClN₂O 437.0 (exact mass) Bromo-indolyl, methoxyphenyl Organic synthesis intermediate One-pot three-component reaction

Key Observations:

Structural Diversity :

  • The bromopyridyl group in the target compound distinguishes it from chlorophenyl (Carisbamate) and dichloro-fluorophenyl derivatives. Bromine’s electronegativity and steric bulk influence reactivity and binding in pharmaceutical targets .
  • Carisbamate’s carbamate functional group enables its anticonvulsant activity by modulating sodium and calcium channels .

Multi-component reactions (e.g., ) are efficient for brominated indole derivatives but may require harsh conditions compared to enzymatic methods .

Biological Activity: Unlike tobacco-specific nitrosamines like NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone), which are potent carcinogens , bromopyridyl ethanol derivatives are non-carcinogenic and serve as benign intermediates. This highlights how minor structural changes (e.g., nitroso groups vs. ethanol substituents) drastically alter toxicity .

Physical Properties: The molecular weight of brominated pyridyl ethanol (202.05) is lower than Carisbamate (215.6), reflecting differences in substituent complexity . Purity and Stability: Both the target compound and Carisbamate are supplied at ≥98% purity but require cold storage to maintain stability .

Biological Activity

(1S)-1-(3-bromo-2-pyridyl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive understanding of its implications in pharmacology.

Synthesis

The synthesis of (1S)-1-(3-bromo-2-pyridyl)ethanol typically involves the reaction of 3-bromo-2-pyridine with ethanol under specific conditions. Various synthetic routes have been explored to optimize yield and purity. The compound can be synthesized through nucleophilic substitution reactions, which are critical for introducing functional groups that enhance biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including (1S)-1-(3-bromo-2-pyridyl)ethanol. A screening of various pyridine derivatives indicated that compounds sharing structural similarities exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones ranging from 10 to 20 mm at concentrations of 100 µg/mL .

Anti-inflammatory Properties

In addition to antimicrobial effects, (1S)-1-(3-bromo-2-pyridyl)ethanol has been investigated for its anti-inflammatory potential. Studies have shown that certain pyridine derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The compound's ability to modulate inflammatory pathways suggests its potential use in treating inflammatory diseases .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on enzymes involved in hydrogen sulfide (H₂S) biosynthesis, which plays a crucial role in various physiological processes. In a study involving differential scanning fluorimetry (DSF), it was found that related compounds could inhibit cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE) with varying degrees of efficacy. Although specific data for (1S)-1-(3-bromo-2-pyridyl)ethanol was not detailed, the structural similarities suggest potential inhibitory activity against these enzymes .

Case Study 1: Antimicrobial Screening

A systematic screening of 31 pyridine derivatives was conducted to evaluate their antimicrobial efficacy. Among these, two compounds demonstrated significant inhibition against CBS and CSE at concentrations of 1 mM and 0.5 mM respectively. The results indicated that while some derivatives showed promising antibacterial activity, others lacked specificity and exhibited broad-spectrum inhibition .

Case Study 2: Anti-inflammatory Mechanisms

In a study examining the anti-inflammatory effects of pyridine compounds, it was observed that treatment with (1S)-1-(3-bromo-2-pyridyl)ethanol resulted in a dose-dependent reduction of nitric oxide production in macrophages stimulated by lipopolysaccharide (LPS). This finding supports the hypothesis that this compound may serve as a therapeutic agent in managing inflammatory responses .

Q & A

Q. What are the optimal reaction conditions for synthesizing (1S)-1-(3-bromo-2-pyridyl)ethanol with high enantiomeric purity?

  • Methodological Answer : To achieve high enantiomeric purity, prioritize chiral resolution techniques such as enzymatic kinetic resolution or chiral chromatography. For bromination of the pyridine ring, use N-bromosuccinimide (NBS) in the presence of iron(III) bromide as a catalyst . Nucleophilic substitution of the brominated intermediate can be performed in polar aprotic solvents (e.g., dimethylformamide, DMF) with sodium hydride as a base to activate the ethanol moiety. Monitor reaction progress via TLC and optimize temperature (60–80°C) to minimize racemization .

Q. How can researchers characterize the stereochemical configuration of (1S)-1-(3-bromo-2-pyridyl)ethanol?

  • Methodological Answer : Combine chiral HPLC (e.g., Chiralpak® IA column, hexane:isopropanol mobile phase) with X-ray crystallography for definitive stereochemical assignment. For intermediate verification, use 1H^{1}\text{H}-NMR coupling constants and NOE experiments to assess spatial arrangements. Computational methods like density functional theory (DFT) can predict optical rotation values for comparison with experimental data .

Q. What are the key stability considerations for storing (1S)-1-(3-bromo-2-pyridyl)ethanol under laboratory conditions?

  • Methodological Answer : Store the compound in amber vials at 2–8°C in a desiccator to prevent hydrolysis of the bromopyridine group. Avoid prolonged exposure to light, as UV radiation may degrade the ethanol moiety. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC purity checks to establish shelf-life .

Q. What analytical techniques are most effective for quantifying (1S)-1-(3-bromo-2-pyridyl)ethanol in complex mixtures?

  • Methodological Answer : Use reverse-phase HPLC with UV detection at 254 nm (for bromine absorption) and a C18 column. For trace analysis, employ LC-MS/MS in positive ion mode (m/z 216.0 → 139.0 transition). Validate the method with spike-recovery experiments in biological matrices (e.g., plasma) to ensure accuracy (85–115%) and precision (RSD <5%) .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers during the synthesis of (1S)-1-(3-bromo-2-pyridyl)ethanol?

  • Methodological Answer : Implement dynamic kinetic resolution (DKR) using a palladium-catalyzed asymmetric hydrogenation of a ketone precursor. Alternatively, employ lipase-mediated transesterification (e.g., Candida antarctica lipase B) in tert-butyl methyl ether to selectively acylate the undesired enantiomer. Optimize solvent polarity and temperature (25–40°C) to enhance enantioselectivity (ee >99%) .

Q. How does the bromine substituent on the pyridine ring influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as a directing group, enabling regioselective Suzuki-Miyaura coupling with aryl boronic acids. Use Pd(PPh3_3)4_4 as a catalyst and K2_2CO3_3 as a base in toluene:water (3:1) at 80°C. Compare reactivity with chloro or iodo analogs to assess electronic effects—bromine’s moderate electronegativity balances oxidative addition and transmetallation rates .

Q. What computational methods can predict the biological activity of (1S)-1-(3-bromo-2-pyridyl)ethanol derivatives?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases or GPCRs) using the bromopyridine moiety as a pharmacophore. Validate predictions with molecular dynamics simulations (AMBER) to assess binding stability. Combine QSAR models with in vitro IC50_{50} data to correlate substituent effects (e.g., electron-withdrawing groups at the 3-position) with activity .

Q. How can researchers address conflicting data regarding catalytic efficiency in the synthesis of (1S)-1-(3-bromo-2-pyridyl)ethanol?

  • Methodological Answer : Conduct a Design of Experiments (DoE) approach to systematically vary reaction parameters (base strength, solvent polarity, temperature). Use ANOVA to identify statistically significant factors. For example, compare NaH (strong base) vs. K2_2CO3_3 (mild base) in DMF vs. THF. Cross-reference kinetic data (reaction half-life) with enantiomeric excess (ee) to resolve contradictions .

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